3,4-Dibromo-6,8-difluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-6,8-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Br2F2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCJXOCPUXUORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Br)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672690 | |
| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210168-52-7 | |
| Record name | 3,4-Dibromo-6,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Advanced Functionalization of 3,4 Dibromo 6,8 Difluoroquinoline
Halogen Atom Reactivity and Selectivity in Polyhalogenated Quinoline (B57606) Systems
In polyhalogenated aromatic systems, the type of halogen and its position on the ring are critical determinants of chemical reactivity. The interplay of bond strengths, electronegativity, and electronic effects governs the selectivity of subsequent functionalization reactions.
The reactivity of halogen atoms in palladium-catalyzed cross-coupling reactions follows a well-established trend, primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The general order of reactivity is C-I > C-Br > C-Cl >> C-F. The C-F bond is the strongest and shortest carbon-halogen bond, making it exceptionally stable and largely unreactive under standard cross-coupling conditions that readily cleave C-Br bonds.
In the case of 3,4-Dibromo-6,8-difluoroquinoline, there is a profound difference in the reactivity of the bromine and fluorine substituents. The C-Br bonds at the C3 and C4 positions are significantly weaker and more susceptible to oxidative addition by a low-valent palladium catalyst compared to the robust C-F bonds at the C6 and C8 positions. Quantum chemical studies on similar systems have shown that the reaction barrier for palladium insertion into a C-Br bond is substantially lower than that for a C-F bond. ru.nl This differential reactivity is the foundation for the selective functionalization of the dibrominated portion of the molecule while leaving the difluorinated ring intact. This allows the fluorine atoms to be retained in the final product, where they can serve as important modulators of physicochemical and biological properties, such as metabolic stability and binding affinity.
Beyond the simple distinction between bromine and fluorine, the specific positions of the two bromine atoms at C3 and C4 introduce another layer of selectivity. The electronic environment of each position on the quinoline ring is not identical, leading to potential differences in their reactivity. In palladium-catalyzed reactions, oxidative addition is influenced by factors such as electron density and steric hindrance at the reaction site.
For many quinoline systems, the C4 position (α to the nitrogen in the adjacent ring) can exhibit different electronic properties compared to the C3 position. Often, the C4-halogen bond is more reactive in cross-coupling reactions than a C3-halogen bond. This regioselectivity can be exploited to perform sequential couplings. By carefully controlling reaction conditions—such as temperature, reaction time, and the stoichiometry of the coupling partner—it is possible to selectively functionalize one bromine atom over the other. researchgate.net For instance, a milder set of conditions might favor mono-functionalization at the more reactive C4 position, while more forcing conditions or an excess of reagents would lead to a double coupling at both the C3 and C4 positions. The ability to control this regioselectivity is crucial for the rational synthesis of complex, polysubstituted quinoline derivatives. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The halogenated framework of this compound makes it an ideal substrate for such transformations, particularly those catalyzed by palladium.
Palladium catalysts are highly effective in mediating the reaction between organic halides and a wide range of coupling partners. nih.gov The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) complex to the carbon-halogen bond, transmetalation with a coupling partner, and reductive elimination to form the new bond and regenerate the catalyst. wikipedia.org The high chemoselectivity for C-Br over C-F bonds makes palladium catalysis exceptionally well-suited for modifying this compound.
The Suzuki-Miyaura coupling reaction, which joins an organic halide with an organoboron compound (typically a boronic acid or ester), is a robust and widely used method for creating C(sp²)-C(sp²) bonds. mdpi.com For this compound, this reaction provides a direct route to aryl- or vinyl-substituted quinolines.
The reaction can be tuned to achieve either mono- or diarylation with high selectivity. Using one equivalent of a boronic acid under carefully controlled conditions will typically result in the substitution of a single bromine atom, preferentially at the more reactive position. A subsequent Suzuki-Miyaura coupling with a different boronic acid can then be performed, allowing for the synthesis of unsymmetrically disubstituted products. Alternatively, using an excess of the boronic acid and more forcing conditions can drive the reaction to completion, yielding the 3,4-diaryl-6,8-difluoroquinoline. nih.gov
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling This table illustrates typical conditions for achieving selective mono- and di-arylation on a substrate like this compound.
| Entry | Coupling Partner (equivalents) | Catalyst | Base | Solvent | Temperature (°C) | Expected Major Product |
| 1 | Arylboronic Acid (1.1) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | Mono-arylated quinoline |
| 2 | Arylboronic Acid (2.5) | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 110 | Di-arylated quinoline |
Palladium-Catalyzed Coupling Reactions
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) and is conducted in the presence of a base, such as an amine. organic-chemistry.org It is an indispensable tool for introducing alkynyl moieties into aromatic systems, which are valuable precursors for further transformations and are found in many functional materials and complex molecules.
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high chemoselectivity, reacting exclusively at the C-Br bonds. The regioselectivity between the C3 and C4 positions can also be controlled. By modulating the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-alkynylation or a one-pot dialkynylation. rsc.orgrsc.org This provides a straightforward pathway to 3-alkynyl-4-bromo-, 3,4-dialkynyl-, or other selectively functionalized quinoline derivatives.
Table 2: Representative Conditions for Selective Sonogashira Coupling This table illustrates typical conditions for achieving selective mono- and di-alkynylation on a substrate like this compound.
| Entry | Alkyne (equivalents) | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Expected Major Product |
| 1 | Terminal Alkyne (1.2) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | Mono-alkynylated quinoline |
| 2 | Terminal Alkyne (2.5) | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 100 | Di-alkynylated quinoline |
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Advanced Spectroscopic and Crystallographic Characterization in Mechanistic and Structural Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 3,4-Dibromo-6,8-difluoroquinoline. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's electronic environment and connectivity can be obtained.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The proton on the pyridine (B92270) ring (at C2) and the protons on the benzene (B151609) ring (at C5 and C7) would appear as distinct signals, with their multiplicities determined by spin-spin coupling with neighboring fluorine atoms.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each of the nine carbon atoms in the quinoline (B57606) core is expected to produce a unique signal. The chemical shifts of the carbons directly bonded to the halogens (C3, C4, C6, and C8) would be significantly affected. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.), providing valuable information for signal assignment.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two fluorine atoms at positions 6 and 8, as they are in different chemical environments. The chemical shifts and the coupling constants between the two fluorine atoms and with the neighboring protons would provide detailed insights into the electronic structure of the benzene part of the quinoline ring.
Interactive Data Table: Predicted NMR Spectral Characteristics for this compound
| Nucleus | Predicted Number of Signals | Expected Chemical Shift Region (ppm) | Key Coupling Interactions |
| ¹H | 3 | 7.0 - 9.0 | H-F coupling |
| ¹³C | 9 | 100 - 160 | C-F coupling (¹J, ²J, ³J) |
| ¹⁹F | 2 | -100 to -150 (relative to CFCl₃) | F-F coupling, F-H coupling |
Mass Spectrometry for Identification of Intermediates and Products
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The high-resolution mass spectrum would show a distinct molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic isotopic cluster (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a clear indicator of the presence of two bromine atoms in the molecule.
Fragmentation analysis in the mass spectrum would reveal characteristic losses of bromine and fluorine atoms, as well as the fragmentation of the quinoline ring. The initial fragmentation would likely involve the loss of a bromine atom, followed by the loss of the second bromine atom or other small molecules.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Observation | Significance |
| Molecular Ion (M⁺) | Isotopic cluster at m/z corresponding to C₉H₃Br₂F₂N | Confirms molecular weight and elemental formula. |
| Isotopic Pattern | M⁺, M⁺+2, M⁺+4 in a ~1:2:1 ratio | Confirms the presence of two bromine atoms. |
| Key Fragments | [M-Br]⁺, [M-2Br]⁺, fragments from quinoline ring cleavage | Provides information on the molecular structure and stability. |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
A single-crystal X-ray diffraction study of this compound would reveal the planarity of the fused quinoline ring system. The precise bond lengths of the carbon-bromine and carbon-fluorine bonds would reflect the influence of the aromatic system and the interplay of inductive and resonance effects of the halogen substituents. The bond angles within the quinoline ring and the angles involving the substituents would provide a detailed picture of the molecular geometry.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Features |
| Crystal System | To be determined by diffraction experiment |
| Space Group | To be determined by diffraction experiment |
| Unit Cell Dimensions | To be determined by diffraction experiment |
| Bond Lengths (e.g., C-Br, C-F, C-C, C-N) | Consistent with halogenated aromatic systems |
| Bond Angles | Reflective of a substituted quinoline core |
| Molecular Conformation | Largely planar quinoline ring system |
The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions. The presence of bromine and fluorine atoms makes halogen bonding a likely significant interaction, where the electrophilic region on a halogen atom of one molecule interacts with a nucleophilic region (e.g., the nitrogen atom or the aromatic π-system) of a neighboring molecule.
Emerging Trends and Future Research Directions
Development of More Sustainable and Green Synthetic Routes for Polyhalogenated Quinolines
The chemical industry's increasing focus on environmental responsibility has spurred significant research into green synthetic methodologies for producing complex heterocyclic scaffolds like quinolines. mdpi.comresearchgate.net Traditional methods for quinoline (B57606) synthesis often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant waste generation. researchgate.net The development of sustainable alternatives is paramount, particularly for polyhalogenated compounds where synthesis can be multi-step and inefficient.
A primary goal of green chemistry is to reduce the environmental impact of chemical processes. Key strategies being explored include the use of nanocatalysts, which offer high efficiency and reusability. nih.gov For instance, tiny zerovalent copper nanoparticles have been successfully used in the synthesis of quinolines and other heterocycles. nih.gov These catalysts can be recycled multiple times without a significant loss of activity, which is both economically and environmentally beneficial. nih.gov Another approach involves leveraging alternative energy sources like microwave irradiation, which can accelerate reaction times and improve yields, often in greener solvents like water or ethylene (B1197577) glycol. researchgate.net
Recent advancements also focus on the use of biodegradable and renewable resources. An expedient one-pot synthesis of functionalized quinolines has been developed using glucose-derived ionic liquids (GSILs) in conjunction with a copper catalyst. rsc.org This method proceeds under mild conditions and demonstrates high yields, with the added benefit that the GSILs are recyclable. rsc.org Furthermore, hypervalent iodine reagents are being investigated as environmentally benign alternatives to heavy-metal oxidants in various synthetic transformations. acs.orgnih.gov These strategies collectively aim to improve the atom economy and reduce the E-factor (environmental factor) of quinoline synthesis, paving the way for more sustainable production of complex molecules like 3,4-Dibromo-6,8-difluoroquinoline. acs.orgnih.gov
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the scalable synthesis of pharmaceutical intermediates and fine chemicals. azolifesciences.com Continuous flow systems offer numerous advantages over batch reactors, including superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and yield. azolifesciences.comvapourtec.com This technology is particularly well-suited for handling hazardous reagents or unstable intermediates, as only small quantities are present in the reactor at any given moment. azolifesciences.com
For the synthesis of quinolines, flow chemistry has been demonstrated to be a powerful tool. Researchers have developed continuous photochemical processes that can generate various substituted quinolines with high throughput, exceeding one gram per hour. vapourtec.comresearchgate.net Such methods can be "telescoped," meaning multiple reaction steps are run in sequence without isolating the intermediates, which significantly streamlines the manufacturing process. vapourtec.com This approach has been successfully applied to the synthesis of the antimalarial natural product galipinine. vapourtec.comresearchgate.net
The application of continuous flow technology is highly relevant for the industrial-scale production of polyhalogenated quinolines. The precise process control can enhance the selectivity of halogenation reactions and manage the exothermic nature of many synthetic steps. By enabling safer, more efficient, and automated production, flow chemistry addresses key bottlenecks in scaling up complex syntheses, making it a critical area of future research for compounds like this compound. azolifesciences.comd-nb.info
Enhanced Chemo- and Regioselective Control in Multi-Halogenated Systems
Achieving precise control over chemical reactions at specific sites within a molecule—known as chemo- and regioselectivity—is a fundamental challenge in organic synthesis, especially in molecules with multiple reactive sites. In a multi-halogenated system like this compound, the four halogen atoms, along with the heterocyclic ring, present distinct electronic and steric environments. Selectively modifying one position without affecting the others is crucial for creating functional derivatives.
Advanced synthetic strategies are being developed to master this challenge. One powerful technique is the use of directed metalation, where a specific reagent guides a metal to a particular position on the ring, enabling subsequent functionalization at that site. For example, a wide array of polyfunctionalized quinolines has been prepared through chemo- and regioselective magnesiation reactions using tailored magnesium reagents. nih.gov By choosing the appropriate reagent, chemists can direct reactions to specific carbon-hydrogen bonds on the quinoline ring system. nih.gov
Furthermore, catalyst control is emerging as a sophisticated method for dictating reaction outcomes. Different metal catalysts can steer a reaction towards completely different products from the same starting material. For instance, in the carbocyclization of certain ketones, a rhodium(III) catalyst leads to five-membered rings (1-indanones), while a copper(I) catalyst yields six-membered rings (1-naphthols). nih.gov Applying these principles of selective C-H bond activation and catalyst-controlled transformations is a key future research direction for unlocking the full potential of complex scaffolds like this compound, allowing for the programmed synthesis of a diverse range of derivatives. mdpi.comnih.gov
Advanced Computational Methodologies for Reaction Design and Prediction
In recent years, computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. frontiersin.org Advanced computational methodologies are increasingly used to design novel reaction pathways, predict the properties of new molecules, and optimize reaction conditions, thereby accelerating the research and development process. mdpi.commdpi.com
For quinoline derivatives, a range of computational approaches are being applied. Machine learning models, including artificial neural networks, are being trained to predict the products of organic reactions and identify the most reactive sites in a molecule. researchgate.net This can save considerable time and resources by prioritizing the most promising synthetic routes in the lab. For example, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are used to build predictive models that correlate the chemical structure of quinoline compounds with their biological activity. biointerfaceresearch.com
Molecular docking and molecular dynamics simulations provide further insights at the atomic level. These methods can predict how a molecule like a quinoline derivative might bind to a biological target, such as a protein or enzyme, which is crucial for designing new drugs. biointerfaceresearch.com These in silico approaches allow for the virtual screening of large libraries of potential compounds and the design of new molecules with enhanced activity and better pharmacokinetic properties. biointerfaceresearch.com The integration of these advanced computational tools will be vital for designing efficient syntheses and exploring the therapeutic potential of complex molecules like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
